molecular formula C25H32O4 B14633566 Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester CAS No. 55097-88-6

Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester

Cat. No.: B14633566
CAS No.: 55097-88-6
M. Wt: 396.5 g/mol
InChI Key: ZWWIRWVYCOKXLI-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₂₅H₃₂O₄, with a molecular weight of approximately 396.52 g/mol (calculated based on structural analogs in and ). The compound’s structure combines a long hydrophobic decyloxy chain with a polar acetylphenyl ester, suggesting applications in materials science or liquid crystal technology due to its amphiphilic nature. However, direct biological activity data are absent in the provided evidence.

Properties

CAS No.

55097-88-6

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

(4-acetylphenyl) 4-decoxybenzoate

InChI

InChI=1S/C25H32O4/c1-3-4-5-6-7-8-9-10-19-28-23-15-13-22(14-16-23)25(27)29-24-17-11-21(12-18-24)20(2)26/h11-18H,3-10,19H2,1-2H3

InChI Key

ZWWIRWVYCOKXLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester typically involves the esterification of 4-(decyloxy)benzoic acid with 4-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It may also serve as a model compound for investigating the interactions between esters and biological macromolecules .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester primarily involves its interaction with enzymes or chemical reagents that target ester bonds. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with structurally related benzoic acid esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester C₂₅H₃₂O₄ 396.52 Decyloxy (C₁₀H₂₁O), 4-acetylphenyl ester High hydrophobicity; potential liquid crystal behavior
Benzoic acid, 4-methoxy-, 4-propylphenyl ester () C₁₇H₁₈O₃ 270.32 Methoxy (OCH₃), 4-propylphenyl ester Lower molecular weight; higher polarity due to methoxy group
4-[(2R)-2-Ethoxypropoxy]phenyl 4-(decyloxy)benzoate () C₂₈H₄₀O₅ 456.62 Ethoxypropoxy, decyloxy Enhanced steric hindrance; chiral center influences mesophase behavior
Benzoic acid, 4-(1-methylethyl)-, 4-(pentyloxy)phenyl ester () C₂₁H₂₆O₃ 326.43 Isopropyl (C₃H₇), pentyloxy (C₅H₁₁O) Moderate hydrophobicity; shorter chain limits thermal stability
Benzoic acid, 4-hydroxy-, 4-hydroxybutyl ester () C₁₁H₁₄O₄ 210.23 Hydroxyl (OH) groups High polarity; potential for hydrogen bonding

Physicochemical Properties

  • Hydrophobicity: The decyloxy chain in the target compound enhances hydrophobicity compared to shorter chains (e.g., pentyloxy in or methoxy in ). This property may improve solubility in nonpolar solvents or lipid bilayers.
  • Thermal Stability : Long alkyl chains (e.g., decyloxy) generally increase melting points and thermal stability, as seen in liquid crystal analogs ().

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